molecular formula C11H15NO2 B1646827 Tert-butyl 6-methylnicotinate

Tert-butyl 6-methylnicotinate

Cat. No.: B1646827
M. Wt: 193.24 g/mol
InChI Key: JOFYPBKCGCROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methylnicotinate is an organic compound that belongs to the pyridine family. It is characterized by a tert-butyl ester group attached to the 3-position of a 6-methylpyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methylpyridine-3-carboxylate typically involves the esterification of 6-methylpyridine-3-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 6-methylpyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-methylpyridine-3-carboxylic acid

    Reduction: 6-methylpyridine-3-methanol

    Substitution: Various substituted pyridine derivatives depending on the reagents used

Scientific Research Applications

Tert-butyl 6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • Tert-butyl 6-methylpyridine-2-carboxylate

Uniqueness

Tert-butyl 6-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

tert-butyl 6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h5-7H,1-4H3

InChI Key

JOFYPBKCGCROPB-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 11.3 g of 6-methylnicotinic acid, 5.0 g of 4-dimethylaminopyridine, 18.3 g of t-butyl alcohol, 22.4 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and 280 ml of dichloromethane is stirred at room temperature for 2 days. The reaction mixture is washed with water, dried over magnesium sulfate, and concentrated. The residue is chromatographed on silica gel with chloroform to give 7.1 g of t-butyl 6-methylnicotinate as an oil.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

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